7-(2-hydroxy-3-phenoxypropyl)-8-(isopentylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione
CAS No.: 313470-67-6
Cat. No.: VC21451842
Molecular Formula: C20H26N4O4S
Molecular Weight: 418.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313470-67-6 |
|---|---|
| Molecular Formula | C20H26N4O4S |
| Molecular Weight | 418.5g/mol |
| IUPAC Name | 7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(3-methylbutylsulfanyl)purine-2,6-dione |
| Standard InChI | InChI=1S/C20H26N4O4S/c1-13(2)9-10-29-20-21-17-16(18(26)22-19(27)23(17)3)24(20)11-14(25)12-28-15-7-5-4-6-8-15/h4-8,13-14,25H,9-12H2,1-3H3,(H,22,26,27) |
| Standard InChI Key | WZORQUPVHHPYPC-UHFFFAOYSA-N |
| SMILES | CC(C)CCSC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)NC(=O)N2C |
| Canonical SMILES | CC(C)CCSC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)NC(=O)N2C |
Introduction
The compound 7-(2-hydroxy-3-phenoxypropyl)-8-(isopentylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative, which is a class of nitrogen-containing compounds crucial in biochemistry, particularly in the formation of nucleotides, the building blocks of DNA and RNA. This specific compound features a 2-hydroxy-3-phenoxypropyl group and an isopentylthio group, which may influence its biological activity and solubility.
Synthesis
The synthesis of purine derivatives typically involves several steps, including the formation of the purine core and subsequent functionalization. A potential synthetic route for this compound might include:
-
Step 1: Formation of the purine core.
-
Step 2: Introduction of the 2-hydroxy-3-phenoxypropyl group.
-
Step 3: Introduction of the isopentylthio group.
Each step requires careful optimization of reaction conditions to maximize yield and purity.
Biological Activity
While specific biological activity data for 7-(2-hydroxy-3-phenoxypropyl)-8-(isopentylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione are not readily available, purine derivatives are known to have various biological activities, including acting as enzyme inhibitors or modulators in cellular processes.
Related Compounds and Their Activities
Related purine derivatives have shown potential in various therapeutic areas. For example, 7-ethyl-8-(octylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione (CAS: 303970-82-3) and 8-(butylthio)-7-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione (CAS: 303970-94-7) are similar compounds with modifications in their side chains, which can affect their biological activity and solubility .
Data Table: Related Purine Derivatives
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| 7-ethyl-8-(octylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione | 303970-82-3 | CHNOS |
| 8-(butylthio)-7-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione | 303970-94-7 | CHNOS |
| 7-heptyl-8-(isopentylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione | 303969-10-0 | CHNOS |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume